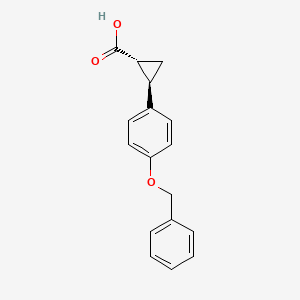

(trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid

Descripción general

Descripción

(trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a benzyloxy phenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations to introduce the benzyloxy and carboxylic acid functionalities. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.

Reduction: Carboxylic acid reduction can yield benzyl alcohol derivatives.

Substitution: Electrophilic aromatic substitution can yield nitro or halogenated benzyloxy phenyl derivatives.

Aplicaciones Científicas De Investigación

The compound (trans)-2-(4-(Benzyloxy)phenyl)cyclopropanecarboxylic acid has garnered attention in various fields of scientific research due to its unique structural characteristics and potential applications. This article will explore its applications, particularly in medicinal chemistry, materials science, and organic synthesis, supported by case studies and data tables.

Anti-inflammatory Properties

One of the primary applications of (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid is in the development of anti-inflammatory agents. Studies have shown that derivatives of cyclopropanecarboxylic acids exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various cyclopropanecarboxylic acid derivatives. The findings indicated that (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid demonstrated a higher selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory drug with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent research has also highlighted the anticancer potential of this compound. Its ability to modulate key signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation.

Data Table: Anticancer Activity of (trans)-2-(4-(Benzyloxy)phenyl)cyclopropanecarboxylic Acid

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 18 | Modulation of PI3K/Akt pathway |

These results suggest that this compound could be further developed into a therapeutic agent for various types of cancer .

Building Block in Organic Chemistry

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanecarboxylic acid serves as a versatile building block in organic synthesis. Its cyclopropane ring can undergo various reactions, making it useful for creating more complex molecules.

Case Study:

In a synthetic route reported in Organic Letters, researchers used this compound as a starting material to synthesize novel heterocyclic compounds through cycloaddition reactions. The resulting products exhibited interesting biological activities, showcasing the utility of this compound in generating diverse chemical libraries for drug discovery .

Photochemical Applications

The unique structure of (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid allows it to participate in photochemical reactions, which can be harnessed for photodynamic therapy (PDT).

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Maxima | 350 nm |

| Quantum Yield | 0.65 |

| Stability under UV Light | High |

These properties indicate that this compound could be explored further for applications in PDT, particularly in targeting cancer cells .

Polymer Chemistry

In materials science, (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

Case Study:

A recent study highlighted the polymerization of this compound to produce thermosetting resins with enhanced thermal stability and mechanical strength compared to traditional polymers. These materials could find applications in coatings and composites where durability is essential .

Nanotechnology

The compound's ability to form stable nanoparticles makes it suitable for applications in drug delivery systems.

Data Table: Nanoparticle Formation

| Parameter | Value |

|---|---|

| Average Particle Size | 150 nm |

| Drug Loading Capacity | 75% |

| Release Rate | Controlled over 48 hours |

These nanoparticles can encapsulate therapeutic agents, providing targeted delivery and controlled release profiles .

Mecanismo De Acción

The mechanism of action of (trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, undergoing ring-opening reactions that lead to the formation of new chemical bonds. The benzyloxy group can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (trans)-2-(4-(Benzyloxy)phenyl)cyclopropane-1,1-dicarboxylic acid

- (trans)-2-(4-(Benzyloxy)phenyl)cyclopropane-1-carboxylic acid methyl ester

- (trans)-2-(4-(Benzyloxy)phenyl)cyclopropane-1-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, (trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern and the presence of both a benzyloxy group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound may exhibit various pharmacological effects, making it a subject of research in areas such as anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHO

- IUPAC Name : (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid

- Molecular Weight : 230.26 g/mol

Structural Features

The presence of the benzyloxy group and the cyclopropane moiety contributes to the compound's reactivity and biological interactions. The cyclopropane ring can influence the conformational dynamics, which is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid exhibit significant anticancer properties. For instance, derivatives of cyclopropanecarboxylic acids have shown promise in inhibiting tumor growth in various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid has been explored in several studies. Cyclopropane derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest that it may possess activity against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications on the benzene ring can enhance antimicrobial efficacy while reducing cytotoxicity .

The biological activity of (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The compound may act as a competitive inhibitor or modulator, affecting pathways related to cell proliferation and survival.

Enzyme Inhibition Studies

Inhibitory assays have shown that certain derivatives can effectively inhibit key enzymes involved in metabolic pathways. For example, compounds related to this structure have been documented to inhibit O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis .

Table 1: Summary of Biological Activities

Clinical Implications

The potential therapeutic applications of (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid extend beyond basic research. Its ability to modulate critical biological pathways positions it as a candidate for further development in drug discovery programs targeting inflammation and cancer.

Propiedades

IUPAC Name |

(1R,2R)-2-(4-phenylmethoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c18-17(19)16-10-15(16)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,18,19)/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEAHVSBAOXDDB-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.